molecular formula C7H10N2O3 B15217887 2-(1H-Imidazol-1-yl)ethyl methyl carbonate CAS No. 798571-50-3

2-(1H-Imidazol-1-yl)ethyl methyl carbonate

Cat. No.: B15217887
CAS No.: 798571-50-3
M. Wt: 170.17 g/mol
InChI Key: KAOLBFIMVUSZGF-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethyl methyl carbonate is a chemical compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)ethyl methyl carbonate typically involves the reaction of imidazole with ethylene carbonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-1-yl)ethyl methyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-Imidazol-1-yl)ethyl methyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl methyl carbonate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Imidazole: The parent compound, which shares the imidazole ring structure.

    1-Methylimidazole: A methylated derivative of imidazole.

    2-Ethylimidazole: An ethylated derivative of imidazole.

Uniqueness: 2-(1H-Imidazol-1-yl)ethyl methyl carbonate is unique due to the presence of both the imidazole ring and the carbonate groupThe carbonate group can undergo hydrolysis, releasing carbon dioxide and leaving behind the imidazole derivative, which can further react or exhibit biological activity .

Properties

CAS No.

798571-50-3

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-imidazol-1-ylethyl methyl carbonate

InChI

InChI=1S/C7H10N2O3/c1-11-7(10)12-5-4-9-3-2-8-6-9/h2-3,6H,4-5H2,1H3

InChI Key

KAOLBFIMVUSZGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCN1C=CN=C1

Origin of Product

United States

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